lithium;octane

Description

Lithium octanoate (chemical formula: LiO₂C(CH₂)₆CH₃), also known as lithium caprylate, is the lithium salt of octanoic acid. It is classified as a lithium carboxylate, characterized by a linear alkyl chain (C8) bonded to a carboxylate group (COO⁻) coordinated with a lithium cation (Li⁺). This compound is synthesized via the neutralization of octanoic acid with lithium hydroxide or lithium carbonate .

Key Properties (Table 1):

| Property | Value/Description |

|---|---|

| Molecular Weight | ~164.12 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

| Melting Point | ~150–160°C (decomposes) |

| Applications | Lubricant additive, catalyst, surfactant |

Lithium octanoate is notable for its thermal stability and surface-active properties, making it useful in high-temperature lubricants and industrial processes requiring ionic surfactants .

Properties

CAS No. |

61182-93-2 |

|---|---|

Molecular Formula |

C8H17Li |

Molecular Weight |

120.2 g/mol |

IUPAC Name |

lithium;octane |

InChI |

InChI=1S/C8H17.Li/c1-3-5-7-8-6-4-2;/h3H,4-8H2,1-2H3;/q-1;+1 |

InChI Key |

OYJVBSBZRSIMTJ-UHFFFAOYSA-N |

Canonical SMILES |

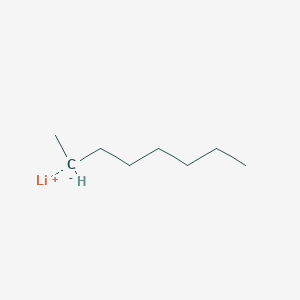

[Li+].CCCCCC[CH-]C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium octane can be synthesized through the reaction of octyl halides with lithium metal. The general reaction is as follows: [ \text{C}8\text{H}{17}\text{X} + 2\text{Li} \rightarrow \text{C}8\text{H}{17}\text{Li} + \text{LiX} ] where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine. The reaction is typically carried out in an inert solvent like hexane or benzene under anhydrous conditions to prevent the reaction of lithium with moisture .

Industrial Production Methods

In industrial settings, the production of lithium octane involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of reactants, precise control of temperature and pressure, and the use of inert atmospheres to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Lithium octane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form lithium alkoxides.

Reduction: Can reduce other compounds due to its strong nucleophilic nature.

Substitution: Participates in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen.

Reduction: Often uses hydrogen or other reducing agents.

Substitution: Commonly involves alkyl halides or other electrophilic compounds.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of lithium octane can produce lithium alkoxides, while substitution reactions can yield various alkylated products .

Scientific Research Applications

Lithium octane has numerous applications in scientific research:

Chemistry: Used as a strong base and nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of lithium octane involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. This reactivity is due to the presence of the lithium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive. The molecular targets and pathways involved include various electrophilic compounds and reaction intermediates .

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Structural and Functional Comparison of Lithium Carboxylates

| Compound | Chain Length | Solubility (Water) | Thermal Stability | Key Application |

|---|---|---|---|---|

| Lithium Octanoate | C8 | Moderate | High (~160°C) | Lubricant additive |

| Lithium Stearate | C18 | Low | Very High (~220°C) | High-temperature grease |

| Lithium Ethoxide | C2 (ethoxy) | High (ethanol) | Low | Catalysis, fuel additive |

| Lithium Lactate | C3 (hydroxy) | High | Moderate (~100°C) | Battery electrolytes |

Table 3: Performance in Gasoline Additives (Based on )

| Additive | Dosage (ppm) | Octane Number Increase | Stability in Hydrocarbons |

|---|---|---|---|

| Lithium Ethoxide | 500 | +15.9 (RON) | Moderate |

| Lithium Octanoate | N/A | Not reported | High (due to non-reactivity) |

Research Findings and Contradictions

- Thermal Stability: Lithium stearate outperforms lithium octanoate in high-temperature applications, but lithium octanoate’s shorter chain allows better miscibility in synthetic lubricants .

- Reactivity: Lithium ethoxide’s high reactivity contrasts with lithium octanoate’s stability, making the latter preferable in non-catalytic roles .

- Environmental Impact: Lithium carboxylates like octanoate are less toxic than organolithium compounds (e.g., butyllithium), but their biodegradability remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.